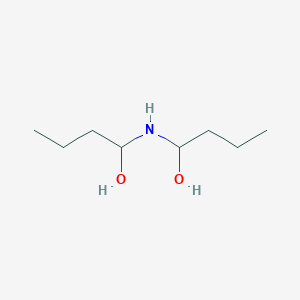
1,1'-Azanediylbis(butan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Azanediylbis(butan-1-ol) is an organic compound with the molecular formula C8H19NO2. It is also known by its systematic name, 4,4’-azanediyldibutan-1-ol. This compound is characterized by the presence of two butanol groups connected by an azanediyl (amine) linkage. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Azanediylbis(butan-1-ol) can be synthesized through the reaction of 1-butanol with ammonia or an amine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the azanediyl linkage.
Industrial Production Methods: In industrial settings, the production of 1,1’-Azanediylbis(butan-1-ol) involves the use of large-scale reactors where 1-butanol and ammonia are combined under high pressure and temperature. The reaction is monitored to ensure the complete conversion of the reactants to the desired product. The compound is then purified through distillation or other separation techniques to achieve the required purity levels.
化学反応の分析
Types of Reactions: 1,1’-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Butanal or butanoic acid.
Reduction: Butylamine or other amine derivatives.
Substitution: Butyl chloride or butyl bromide.
科学的研究の応用
1,1’-Azanediylbis(butan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Azanediylbis(butan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the azanediyl linkage can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
類似化合物との比較
1,1’-Iminobis(2-propanol): Similar structure but with propanol groups instead of butanol.
1,1’-Iminobis(methanol): Contains methanol groups instead of butanol.
1,1’-Iminobis(ethanol): Features ethanol groups instead of butanol.
Uniqueness: 1,1’-Azanediylbis(butan-1-ol) is unique due to its specific combination of butanol groups and azanediyl linkage, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 1,1’-Iminobis(methanol) or 1,1’-Iminobis(ethanol) results in different reactivity and solubility characteristics, making it suitable for specific applications in research and industry.
特性
CAS番号 |
112316-23-1 |
|---|---|
分子式 |
C8H19NO2 |
分子量 |
161.24 g/mol |
IUPAC名 |
1-(1-hydroxybutylamino)butan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-3-5-7(10)9-8(11)6-4-2/h7-11H,3-6H2,1-2H3 |
InChIキー |
FXUHVDMEVGQTQM-UHFFFAOYSA-N |
正規SMILES |
CCCC(NC(CCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


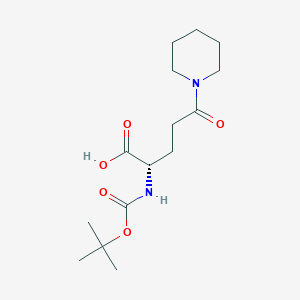
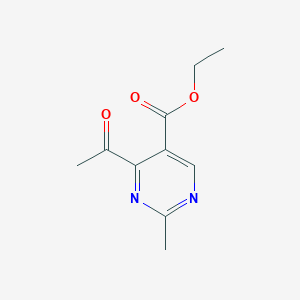

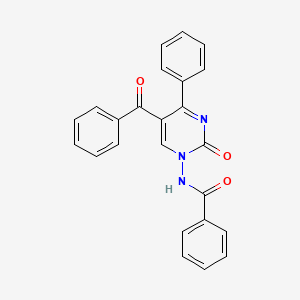
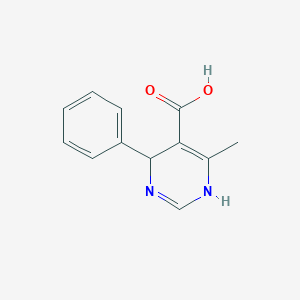

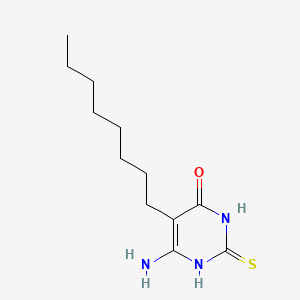
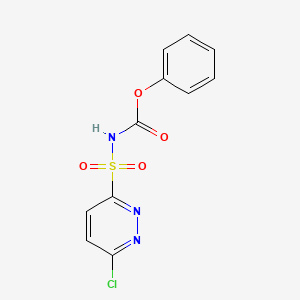
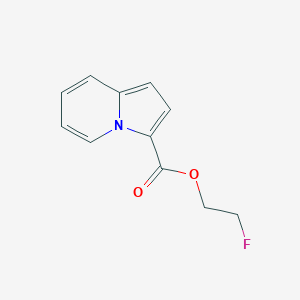
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)




